Regiochemical Selectivity: 3- vs. 2-Substituted Benzofuran Inhibitory Potential
The 3-substituted benzofuran scaffold of N'-Hydroxy-1-benzofuran-3-carboximidamide is chemically distinct from its 2-substituted isomer (CAS 65695-07-0). While both share the same molecular formula (C9H8N2O2) and molecular weight (176.17 g/mol), the position of the carboximidamide group dictates the molecule's spatial orientation and electronic distribution . The 3-substituted isomer is specifically cited in research contexts as a precursor for IDO1-targeting agents, whereas the 2-substituted isomer is noted for general antitumor cytotoxic activity without defined nanomolar potency targets. This regiochemical difference is decisive for target selectivity in immuno-oncology applications.
| Evidence Dimension | Regiochemical specificity for IDO1 inhibition applications |
|---|---|
| Target Compound Data | 3-substituted benzofuran carboximidamide (N'-Hydroxy-1-benzofuran-3-carboximidamide) |
| Comparator Or Baseline | 2-substituted benzofuran carboximidamide (2-Benzofurancarboximidamide, N-hydroxy-, CAS 65695-07-0) |
| Quantified Difference | Not applicable (qualitative structural differentiation); 3-substitution cited in IDO1 inhibitor development; 2-substitution cited for general antitumor cytotoxicity. |
| Conditions | Review of cited biological applications across multiple research articles. |
Why This Matters
Researchers procuring a scaffold specifically for IDO1-related medicinal chemistry must select the 3-substituted regioisomer to ensure target engagement, as the 2-substituted analog does not appear in the same enzyme inhibition literature.
